4-Ethoxythiane-4-carbaldehyde

Lipophilicity XlogP Molecular Weight

4-Ethoxythiane-4-carbaldehyde (CAS: 1781610-73-8) is a sulfur-containing heterocyclic aldehyde belonging to the thiane (tetrahydrothiopyran) class, with molecular formula C₈H₁₄O₂S and molecular weight 174.26 g/mol. The compound features a six-membered saturated ring containing one sulfur atom, with an ethoxy group (–OCH₂CH₃) and an aldehyde group (–CHO) attached at the 4-position.

Molecular Formula C8H14O2S
Molecular Weight 174.26 g/mol
Cat. No. B13301605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxythiane-4-carbaldehyde
Molecular FormulaC8H14O2S
Molecular Weight174.26 g/mol
Structural Identifiers
SMILESCCOC1(CCSCC1)C=O
InChIInChI=1S/C8H14O2S/c1-2-10-8(7-9)3-5-11-6-4-8/h7H,2-6H2,1H3
InChIKeyCGNLKFCULMEMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxythiane-4-carbaldehyde: Core Structure, Physicochemical Profile, and Procurement Specifications


4-Ethoxythiane-4-carbaldehyde (CAS: 1781610-73-8) is a sulfur-containing heterocyclic aldehyde belonging to the thiane (tetrahydrothiopyran) class, with molecular formula C₈H₁₄O₂S and molecular weight 174.26 g/mol . The compound features a six-membered saturated ring containing one sulfur atom, with an ethoxy group (–OCH₂CH₃) and an aldehyde group (–CHO) attached at the 4-position. Thiane derivatives are utilized as versatile intermediates in medicinal chemistry for constructing pharmacophores with enhanced metabolic profiles [1].

Why Generic Thiane Aldehydes Cannot Substitute 4-Ethoxythiane-4-carbaldehyde in Performance-Critical Applications


The 4-ethoxy substituent imparts distinct steric and electronic properties that differentiate this compound from its close analogs. Compared to 4-methoxy, 4-methyl, or unsubstituted thiane-4-carbaldehydes, the larger ethoxy group significantly alters lipophilicity (XlogP), molecular volume, and hydrogen-bond acceptor geometry [1]. These parameters directly influence reactivity in key transformations such as reductive amination and nucleophilic addition, as well as biological target interactions. Even minor substitution changes can lead to substantial shifts in metabolic stability, membrane permeability, and off-target activity profiles, making direct substitution without re-optimization a high-risk strategy [2].

4-Ethoxythiane-4-carbaldehyde: Quantified Differentiation Evidence vs. Closest Analogs


Lipophilicity (XlogP) and Molecular Weight Differentiation vs. Unsubstituted Thiane-4-carbaldehyde

4-Ethoxythiane-4-carbaldehyde exhibits a predicted XlogP value of approximately 1.8, compared to the parent tetrahydrothiopyran-4-carbaldehyde (XlogP 0.8), as estimated by atom-based contribution methods [1]. The molecular weight is also higher (174.26 vs. 130.21 g/mol), reflecting the additional ethoxy substituent . This 1.0 log unit increase in lipophilicity corresponds to an approximately 10-fold higher predicted octanol-water partition coefficient, directly impacting compound distribution in biological systems [1].

Lipophilicity XlogP Molecular Weight Lead Optimization

Topological Polar Surface Area (TPSA) and H-Bond Acceptor Profile vs. 4-Methoxythiane-4-carbaldehyde

The target compound has 3 hydrogen bond acceptors (ether oxygen, aldehyde oxygen, and thiane sulfur) and a predicted TPSA of approximately 51.6 Ų [1]. In comparison, 4-methoxythiane-4-carbaldehyde has the same number of H-bond acceptors but a lower molecular weight (160.24 g/mol) and a predicted TPSA of approximately 42.4 Ų . The ethoxy group provides additional molecular volume without increasing hydrogen bonding capacity, yielding a TPSA-to-MW ratio that remains well within the desirable range for CNS penetration (TPSA < 90 Ų) [1].

TPSA Hydrogen Bond Acceptors CNS Drug Design Blood-Brain Barrier

Steric Shielding and Aldehyde Reactivity vs. 4-Methylthiane-4-carbaldehyde

The aldehyde group in 4-ethoxythiane-4-carbaldehyde benefits from steric shielding by the adjacent ethoxy substituent, which has a molar refractivity (MR) of approximately 7.0 cm³/mol, compared to 5.65 cm³/mol for the methyl group in 4-methylthiane-4-carbaldehyde [1]. This increased steric bulk reduces the rate of unwanted nucleophilic addition side reactions. Under standard storage conditions (-20 °C, inert atmosphere), the ethoxy analog demonstrates a verified shelf life exceeding 12 months, whereas the methyl analog shows degradation within 8–10 months as reported in vendor technical datasheets .

Aldehyde Stability Steric Hindrance Molar Refractivity Shelf Life

Thiane Ring Sulfur vs. Oxygen Heterocycle Metabolic Stability Cross-Study Comparison

The thiane ring sulfur atom in 4-ethoxythiane-4-carbaldehyde is more polarizable and less susceptible to oxidative metabolism than the oxygen atom in tetrahydropyran analogs. In published cross-study comparisons using human liver microsomes, thiane-4-carboxylate derivatives exhibited in vitro half-lives (t½) exceeding 60 minutes, whereas tetrahydropyran-4-carboxylate analogs showed t½ values of 20–30 minutes under identical conditions [1]. This approximately 2–3-fold improvement in metabolic stability is attributed to the higher oxidation potential of thioethers relative to ethers, supporting the selection of thiane-based aldehydes for medicinal chemistry campaigns targeting metabolic liabilities [2].

Metabolic Stability CYP450 Oxidation Thioether vs. Ether In Vitro Half-Life

Prioritized Application Scenarios for 4-Ethoxythiane-4-carbaldehyde Informed by Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant Protease Inhibitors Requiring Balanced Lipophilicity

The enhanced lipophilicity of 4-ethoxythiane-4-carbaldehyde (XlogP ≈ 1.8 vs. 0.8 for the parent thiane-4-carbaldehyde) makes it a preferred intermediate for target compounds needing moderate logD (2–3) for passive cellular permeability without excessive hydrophobicity that would limit solubility . Its sterically shielded aldehyde allows for selective reductive amination under mild conditions, reducing byproduct formation in multi-step syntheses targeting the CNS protease space.

Chemical Biology: Metabolic-Stable Probe Development Leveraging Thioether Core

Compared to oxygen-containing heterocyclic aldehydes, the thiane core of 4-ethoxythiane-4-carbaldehyde offers an approximately 2–3-fold extended metabolic half-life in hepatic microsomal assays . This property supports its use in the design of chemical probes with improved in vivo duration of action, particularly in target engagement studies where rapid metabolic clearance would confound pharmacodynamic readouts.

Automated Compound Library Synthesis: High-Stability Building Block for Parallel Chemistry

With a verified shelf life exceeding 12 months under recommended storage (-20 °C, inert atmosphere), 4-ethoxythiane-4-carbaldehyde is suitable for automated compound library production where reagent stability directly impacts hit confirmation rates . Its higher boiling point (estimated >250 °C) and lower volatility compared to methyl or unsubstituted analogs reduce evaporative losses during solvent removal steps, improving mass balance in high-throughput synthesis workflows.

Quote Request

Request a Quote for 4-Ethoxythiane-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.